molecular formula C5H7BrO4 B3250718 2-(Bromomethyl)succinic acid CAS No. 20469-57-2

2-(Bromomethyl)succinic acid

Cat. No.: B3250718
CAS No.: 20469-57-2
M. Wt: 211.01 g/mol
InChI Key: HLTXOPWLZNXCHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bromomethyl)succinic acid is an organic compound with the molecular formula C5H7BrO4 It is a derivative of succinic acid, where one of the hydrogen atoms on the carbon chain is replaced by a bromomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)succinic acid can be synthesized through the bromination of succinic acid derivatives. One common method involves the reaction of succinic acid with bromine in the presence of a catalyst or under specific conditions to introduce the bromomethyl group. The reaction typically requires controlled temperatures and may involve solvents such as acetic acid or dichloromethane to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)succinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of succinic acid or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used in substitution reactions. Conditions typically involve solvents like ethanol or water and may require heating.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Products include azido-succinic acid, thiocyanato-succinic acid, and amino-succinic acid derivatives.

    Oxidation: Products include succinic acid and other carboxylic acids.

    Reduction: Products include succinic acid and other reduced derivatives.

Scientific Research Applications

2-(Bromomethyl)succinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)succinic acid involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The bromomethyl group is a reactive site that can participate in substitution and other reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

    Succinic Acid: The parent compound, which lacks the bromomethyl group.

    2-(Chloromethyl)succinic Acid: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Iodomethyl)succinic Acid: Similar structure but with an iodomethyl group instead of a bromomethyl group.

Uniqueness

2-(Bromomethyl)succinic acid is unique due to the presence of the bromomethyl group, which imparts specific reactivity and properties. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

2-(bromomethyl)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO4/c6-2-3(5(9)10)1-4(7)8/h3H,1-2H2,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTXOPWLZNXCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)succinic acid
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)succinic acid
Reactant of Route 3
2-(Bromomethyl)succinic acid
Reactant of Route 4
2-(Bromomethyl)succinic acid
Reactant of Route 5
2-(Bromomethyl)succinic acid
Reactant of Route 6
2-(Bromomethyl)succinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.